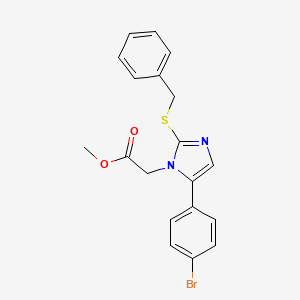

methyl 2-(2-(benzylthio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “methyl 2-(2-(benzylthio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate” is a complex organic molecule. It contains a benzylthio group, a bromophenyl group, an imidazole ring, and a methyl acetate group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of the bromine atom could make the molecule quite heavy and polar .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including nucleophilic substitution at the bromine site, reactions at the imidazole ring, or hydrolysis of the ester group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of a bromine atom would likely make it relatively heavy and possibly quite reactive. The ester group could make it susceptible to hydrolysis .Scientific Research Applications

Catalysis and Synthesis

Methyl 2-(2-(benzylthio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate and its derivatives are widely researched in the field of organic synthesis, particularly in the synthesis of imidazole derivatives, which have diverse applications, including pharmaceuticals and materials science. For instance, a study by Hilal and Hanoon (2019) demonstrated the use of a Bronsted acidic ionic liquid in catalyzing the synthesis of 2,4,5-trisubstituted imidazole derivatives under eco-friendly conditions, highlighting the potential of such compounds in green chemistry (Hilal & Hanoon, 2019).

Antimicrobial and Anticancer Properties

Research into the antimicrobial and anticancer properties of imidazole derivatives, including those related to methyl 2-(2-(benzylthio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate, has shown promising results. For example, Lamani et al. (2009) synthesized novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives and conducted antimicrobial studies, revealing significant activity against various bacterial and fungal strains (Lamani et al., 2009).

Molecular Modeling and Drug Development

The compound and its related structures have been utilized in molecular modeling studies to design new drugs with potential therapeutic applications. For instance, Tomorowicz et al. (2020) synthesized novel benzenesulfonamide derivatives and conducted molecular modeling and QSAR studies, identifying compounds with significant cytotoxic activity against various cancer cell lines (Tomorowicz et al., 2020).

Electrocatalysis and Sensor Development

Research by Nasirizadeh et al. (2013) explored the electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst for the simultaneous determination of ascorbic acid, adrenaline, acetaminophen, and tryptophan, showcasing the utility of such compounds in analytical chemistry and sensor development (Nasirizadeh et al., 2013).

Mechanism of Action

Target of Action

It is a reagent in the synthesis of 2,3,3a,12b-tetradehydro asenapine , which is a degradation product of Asenapine . Asenapine is a combined serotonin (5HT2) and dopamine (D2) receptor antagonist , suggesting that the compound may interact with these receptors.

Mode of Action

Given its role in the synthesis of 2,3,3a,12b-tetradehydro asenapine , it may interact with serotonin (5HT2) and dopamine (D2) receptors, leading to antagonistic effects .

Result of Action

Its role in the synthesis of 2,3,3a,12b-tetradehydro asenapine , a degradation product of Asenapine, suggests it may have antipsychotic effects .

properties

IUPAC Name |

methyl 2-[2-benzylsulfanyl-5-(4-bromophenyl)imidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O2S/c1-24-18(23)12-22-17(15-7-9-16(20)10-8-15)11-21-19(22)25-13-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHQJSNZXUZPAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(2-(benzylthio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2859521.png)

![3-(4-{[2-(Benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B2859523.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopropylurea](/img/structure/B2859528.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide](/img/structure/B2859529.png)

![[4-(Benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2859534.png)

![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2859536.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one](/img/structure/B2859538.png)

![2-(Butylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2859539.png)

![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2859541.png)

![3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2859542.png)

![2-((2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2859543.png)